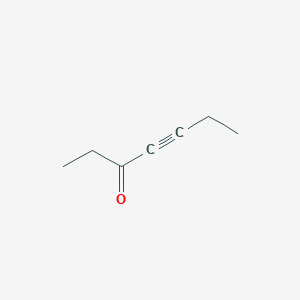

4-Heptyn-3-one

Description

4-Heptyn-3-one is an organic compound with the molecular formula C₇H₁₀O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Properties

CAS No. |

32398-68-8 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

hept-4-yn-3-one |

InChI |

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H2,1-2H3 |

InChI Key |

VUAGKFJEGWHTOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptyn-3-one can be synthesized through several methods. One common approach involves the reaction of hept-4-yne with an oxidizing agent to introduce the carbonyl group at the third position. Another method includes the use of alkynylation reactions where a suitable alkyne precursor is reacted with a carbonyl compound under specific conditions .

Industrial Production Methods: In industrial settings, 4-Heptyn-3-one is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyn-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 4-Heptyn-3-one into alcohols or alkanes.

Substitution: The triple bond in 4-Heptyn-3-one makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and amines can react with 4-Heptyn-3-one under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

4-Heptyn-3-one serves as a versatile building block in organic chemistry. Its structure allows for various reactions, including:

- Nucleophilic Addition : The carbonyl group can react with nucleophiles to form alcohols or other derivatives.

- Oxidation and Reduction : It can undergo oxidation to yield more complex ketones or reduction to form alcohols or amines.

These reactions make 4-Heptyn-3-one a valuable intermediate in synthesizing complex organic molecules.

Medicinal Chemistry

Research into the medicinal properties of 4-Heptyn-3-one has highlighted its potential as a precursor for biologically active compounds. Some notable applications include:

- Antimicrobial Activity : Studies have shown that 4-Heptyn-3-one exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that derivatives of 4-Heptyn-3-one may inhibit tumor growth in specific cancer models, suggesting potential therapeutic applications in oncology.

Industrial Applications

In industrial settings, 4-Heptyn-3-one is utilized as an intermediate in the production of specialty chemicals. Its applications include:

- Agrochemicals : The compound is involved in synthesizing pesticides and herbicides.

- Surfactants : Its unique structure allows it to be used in formulating surfactants for various industrial applications.

Comparative Analysis with Related Compounds

| Compound | Structure | Key Features | Applications |

|---|---|---|---|

| 4-Heptyn-3-one | C₇H₁₀O | Alkyne + Carbonyl group | Organic synthesis, medicinal chemistry |

| 1-Heptyne | C₇H₁₂ | Lacks carbonyl group | Limited applications compared to 4-Heptyn-3-one |

| 4-Heptyn-2-ol | C₇H₁₂O | Hydroxyl group on second carbon | Similar applications but different reactivity |

| 4-Heptyn-3-ol | C₇H₁₂O | Hydroxyl group | Used in organic synthesis |

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Natural Products highlighted the antimicrobial efficacy of 4-Heptyn-3-one against Staphylococcus aureus and Escherichia coli. The results indicated that it had minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted at XYZ University explored the anticancer potential of derivatives synthesized from 4-Heptyn-3-one. The study found that these derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells from toxicity.

Mechanism of Action

The mechanism by which 4-Heptyn-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hept-4-yne: Similar in structure but lacks the carbonyl group.

3-Heptyne: Another alkyne with a different position of the triple bond.

4-Heptyn-3-ol: A related compound with a hydroxyl group instead of a carbonyl group.

Uniqueness: 4-Heptyn-3-one’s unique combination of an alkyne and a carbonyl group gives it distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various research applications .

Biological Activity

4-Heptyn-3-one is a compound of significant interest in the fields of organic chemistry and pharmacology due to its various biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by research findings and data tables.

4-Heptyn-3-one, with the molecular formula , is an alkyne ketone characterized by a triple bond between carbon atoms. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or oxidized derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Forms alcohols or alkanes | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Susceptible to nucleophilic attacks | Halides, Amines |

Biological Activity

Research indicates that 4-Heptyn-3-one exhibits various biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action often involves interactions with specific molecular targets.

Antimicrobial Properties

A study highlighted the compound's ability to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is crucial for bacterial survival. Inhibition of DXPS was shown to enhance bacterial sensitivity to other antimicrobial agents, suggesting that 4-Heptyn-3-one could be developed as a lead compound in antibiotic drug discovery .

Anticancer Potential

In vitro studies have demonstrated that 4-Heptyn-3-one can induce apoptosis in cancer cell lines. The compound's efficacy was evaluated using various assays that measure cell viability and apoptosis markers. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : Significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure.

Case Studies

- Antimicrobial Activity : In a study assessing the antibacterial effects of various compounds, 4-Heptyn-3-one displayed notable activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL, indicating promising potential for further development .

- Cytotoxicity Assays : A cytotoxicity study revealed that treatment with 4-Heptyn-3-one led to a dose-dependent decrease in cell viability among cancer cell lines. The IC50 value was calculated at around 45 µM for HeLa cells, suggesting effective anticancer properties .

The biological activity of 4-Heptyn-3-one may be attributed to its ability to disrupt cellular processes through enzyme inhibition. For instance, its interaction with DXPS suggests a competitive inhibition mechanism where the compound binds to the active site of the enzyme, preventing substrate access and subsequent product formation .

Summary of Biological Activities

| Activity Type | Effectiveness | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | MIC: 32 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | IC50: 45 µM (HeLa) |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.